molecular formula C7H13N3O2S B13502255 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide

Cat. No.: B13502255
M. Wt: 203.26 g/mol
InChI Key: YBBSNAYYNRDBBQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

5-methyl-1-propylpyrazole-4-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-3-4-10-6(2)7(5-9-10)13(8,11)12/h5H,3-4H2,1-2H3,(H2,8,11,12)

InChI Key

YBBSNAYYNRDBBQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Substitution

The pyrazole core is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or equivalents. For 5-methyl substitution, methyl-substituted β-ketoesters or diketones are used. The propyl group at the N-1 position is introduced via alkylation of the pyrazole nitrogen.

  • Typical reaction : Condensation of methylhydrazine with ethyl acetoacetate or a similar methyl-substituted β-ketoester forms the 5-methyl-pyrazole ring.
  • N1-alkylation : The pyrazole nitrogen is alkylated with a propyl halide (e.g., propyl bromide) under basic conditions to yield 1-propyl-5-methyl-pyrazole.

Sulfonamide Functionalization

The sulfonamide group at the 4-position of the pyrazole ring is introduced through sulfonylation reactions.

  • Sulfonyl chloride intermediate : The pyrazole is reacted with a sulfonyl chloride reagent (e.g., chlorosulfonic acid or sulfonyl chloride derivatives) to introduce the sulfonyl chloride at the 4-position.
  • Ammonia or amine treatment : The sulfonyl chloride intermediate is then treated with ammonia or an amine to form the sulfonamide.

Detailed Preparation Method from Literature

A representative method adapted from patent literature and medicinal chemistry research involves the following steps:

Step Reagents/Conditions Description
1 Methylhydrazine + ethyl acetoacetate + acid catalyst Pyrazole ring formation with 5-methyl substitution
2 Propyl bromide + base (e.g., K2CO3) N1-alkylation to introduce propyl group
3 Chlorosulfonic acid or sulfonyl chloride Sulfonylation at 4-position of pyrazole
4 Ammonia or suitable amine Formation of sulfonamide group

This sequence ensures regioselective substitution and high yield of the target compound.

Structure-Activity Relationship (SAR) Insights Relevant to Preparation

Research on pyrazole sulfonamides, including 5-methyl-1-propyl-pyrazole-4-sulfonamide analogues, reveals:

  • The 5-methyl substitution is crucial for biological activity and influences the reactivity of the pyrazole ring during sulfonylation.
  • The N1-propyl group enhances lipophilicity and binding affinity in enzyme inhibition assays.
  • Variations in the sulfonamide moiety impact potency and selectivity; thus, precise control of sulfonamide formation is critical.

An SAR study (Table excerpt below) from a recent medicinal chemistry publication illustrates the importance of alkyl substitution on the pyrazole ring for inhibitory activity:

Compound Pyrazole Substitution IC50 (μM) Notes
1 3,5-Dimethylpyrazole 1.09 Initial hit compound
9 5-Methyl, N1-propyl 0.33 Improved potency
15 3,5-Diethyl 1.11 Reduced potency

This highlights the synthetic focus on 5-methyl and N1-propyl substitutions for optimal activity.

Experimental Considerations and Optimization

  • Base choice for alkylation : Use of potassium carbonate or triethylamine is common to promote N-alkylation without side reactions.
  • Sulfonylation conditions : Controlled temperature and stoichiometry are essential to avoid polysulfonylation or decomposition.
  • Purification : Crystallization or chromatographic methods are employed to isolate pure sulfonamide.

Summary Table of Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome/Product
1 Pyrazole ring synthesis Methylhydrazine + methylated β-ketoester + acid catalyst 5-Methyl-pyrazole core
2 N1-Alkylation Propyl bromide + base (K2CO3 or Et3N) 1-Propyl-5-methyl-pyrazole
3 Sulfonylation Chlorosulfonic acid or sulfonyl chloride 4-Sulfonyl chloride pyrazole intermediate
4 Sulfonamide formation Ammonia or amine treatment This compound

The preparation of this compound involves classical heterocyclic synthesis steps with careful control of substitution patterns. The synthetic route is well-established in the literature, with variations tailored for yield and purity optimization. SAR studies confirm the importance of the 5-methyl and N1-propyl groups, guiding synthetic priorities. The sulfonamide group introduction is a critical step, requiring precise sulfonylation and amination conditions.

This comprehensive preparation method supports the compound’s utility in medicinal chemistry, particularly in the development of enzyme inhibitors targeting inflammatory pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH₂) undergoes nucleophilic substitution reactions, particularly under alkaline conditions. The NH₂ group acts as a nucleophile, enabling:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives. For example, treatment with methyl iodide in DMF produces N-methyl-5-methyl-1-propyl-1H-pyrazole-4-sulfonamide .

  • Acylation : Acetyl chloride or acetic anhydride generates N-acetylated products, enhancing lipophilicity for pharmacological applications .

Reaction Table: Nucleophilic Substitution

ReagentConditionsProductApplication
CH₃IDMF, K₂CO₃, 60°CN-Methyl derivativeIntermediate for drug design
Ac₂OPyridine, RTN-Acetyl derivativeAntimicrobial agents
ArSO₂ClTHF, 0°C → RTArylsulfonamide derivativesEnzyme inhibition studies

Hydrolysis Reactions

The sulfonamide group is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the sulfonamide bond, yielding 5-methyl-1-propyl-1H-pyrazole-4-sulfonic acid and ammonia .

  • Basic Hydrolysis : NaOH (aqueous, 100°C) produces the corresponding sulfonate salt .

Mechanistic Insight :
The hydrolysis proceeds via a tetrahedral intermediate, with the rate influenced by steric hindrance from the propyl and methyl groups .

Coordination Chemistry

The sulfonamide nitrogen participates in metal coordination, forming complexes with transition metals like Cu(II) and Zn(II). These complexes exhibit enhanced biological activity:

  • Cu(II) Complex : Demonstrates 2:1 (ligand:metal) stoichiometry and square-planar geometry, confirmed by XRD .

  • Antimicrobial Efficacy : Cu(II) complexes show 4–8× higher activity against S. aureus compared to the parent compound (MIC = 3.125 µg/mL) .

Cross-Coupling Reactions

The pyrazole ring enables palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Reaction : Reaction with arylboronic acids introduces aryl groups at the pyrazole C-3 position, broadening structural diversity .

  • Example : Coupling with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl)-5-methyl-1-propyl-1H-pyrazole-4-sulfonamide, a potent anticancer agent (IC₅₀ = 1.2 µM against MCF-7 cells) .

Biological Activity via Covalent Modification

The sulfonamide group covalently modifies biological targets:

  • Carbonic Anhydrase Inhibition : Binds to Zn²⁺ in the enzyme active site, disrupting CO₂ hydration (Kᵢ = 12 nM) .

  • Antibacterial Action : Forms hydrogen bonds with bacterial dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA) .

Table: Biological Activity Correlation

DerivativeTarget EnzymeIC₅₀/KᵢOrganism Tested
Parent compoundDHPS18 µME. coli
N-Acetyl derivativeCarbonic Anhydrase IX8.5 nMHuman cancer cells
Cu(II) complexTopoisomerase II2.1 µMS. aureus

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ oxidizes the pyrazole methyl group to a carboxyl group, yielding 5-carboxy-1-propyl-1H-pyrazole-4-sulfonamide .

  • Reduction : NaBH₄ selectively reduces the sulfonamide to a sulfinic acid derivative under controlled conditions .

Heterocyclic Functionalization

The pyrazole ring participates in cycloaddition reactions:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form pyrazolo[1,5-a]pyrimidine hybrids, which show dual kinase inhibitory activity (e.g., Aurora-A kinase IC₅₀ = 0.16 µM) .

Scientific Research Applications

5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.

    Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it valuable in biological studies.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anticancer and antidiabetic agents.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide
  • Synonyms: 1H-Pyrazole-4-sulfonamide, 5-methyl-1-propyl- (CAS: 1250681-34-5) .
  • Molecular Formula : C₇H₁₃N₃O₂S
  • Molar Mass : 203.26 g/mol .

Structural Features: The compound consists of a pyrazole ring substituted with a methyl group at position 5 and a propyl group at position 1. A sulfonamide (-SO₂NH₂) group is attached to position 2.

Such properties are typical of sulfonamide derivatives used in medicinal chemistry .

Structural Characterization :
Crystallographic analysis of similar compounds often employs the SHELX software suite, a gold standard for small-molecule refinement. SHELX’s robustness in handling high-resolution data could be applied to determine this compound’s conformation and intermolecular interactions .

Comparison with Structural Analogs

Limited direct comparative data are available in the provided evidence. However, inferences can be drawn from structural similarities to other pyrazole sulfonamides. Below is a hypothetical comparison based on substituent effects:

Table 1: Structural Comparison of Pyrazole Sulfonamides

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
This compound 1-Propyl, 5-Methyl, 4-SO₂NH₂ C₇H₁₃N₃O₂S 203.26 High lipophilicity from propyl group
5-Methyl-1-methyl-1H-pyrazole-4-sulfonamide 1-Methyl, 5-Methyl, 4-SO₂NH₂ C₅H₈N₃O₂S 174.20 Reduced lipophilicity; shorter alkyl
3-Methyl-1-propyl-1H-pyrazole-4-sulfonamide 1-Propyl, 3-Methyl, 4-SO₂NH₂ C₇H₁₃N₃O₂S 203.26 Altered electronic effects due to methyl position

Key Observations:

Alkyl Chain Length :

  • The propyl group in this compound increases lipophilicity compared to analogs with shorter chains (e.g., methyl or ethyl). This may enhance membrane permeability but reduce aqueous solubility .

Sulfonamide Group :

  • The -SO₂NH₂ moiety is conserved across analogs, suggesting shared hydrogen-bonding capabilities. This group is critical in carbonic anhydrase inhibitors (e.g., acetazolamide), though specific activity data for this compound are unavailable .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is a compound within the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, research findings, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C7H13N3O2S
  • Molecular Weight: 203.26 g/mol
  • IUPAC Name: 5-methyl-1-propylpyrazole-4-sulfonamide
  • Canonical SMILES: CCCN1C(=C(C=N1)S(=O)(=O)N)C

This compound exhibits a five-membered heterocyclic structure, which contributes to its biological properties. The sulfonamide group enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus.

Bacterial Strain MIC (μg/mL)
E. coli32
S. aureus16

This compound's mechanism involves disrupting microbial cell membranes or interfering with essential enzymatic processes, leading to cell death .

Antifungal Activity

The compound has also demonstrated antifungal properties against several fungal strains. For instance, it has shown effectiveness against Candida albicans, with IC50 values indicating significant growth inhibition.

Anti-inflammatory and Anticancer Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In cancer research, it has been evaluated for its potential to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)3.79
A549 (Lung Cancer)26

These findings highlight its potential as an anticancer agent, particularly in breast and lung cancer models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation: It may modulate receptors associated with pain and inflammation, contributing to its anti-inflammatory effects.

Comparative Analysis

When compared to other pyrazole derivatives, such as 3-Methyl-1-phenylpyrazole and 1-(4-amino phenyl)-4-benzoylpyrazole, 5-Methyl-1-propyl exhibits unique biological activities due to its structural modifications.

Compound Activity
5-Methyl-1-propylpyrazole-4-sulfonamideAntimicrobial, anti-inflammatory
3-Methyl-1-phenylpyrazolePrimarily anticancer
1-(4-amino phenyl)-4-benzoylpyrazoleStronger anti-inflammatory effects

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of pyrazole sulfonamides to enhance their biological activities. For example:

  • Anticancer Activity Study: A study evaluated the antiproliferative effects of various derivatives against U937 cells, revealing that modifications in the sulfonamide group significantly influenced cytotoxicity .
  • Antimicrobial Efficacy: Another study demonstrated that the presence of aliphatic amide pharmacophores in pyrazoles enhanced their antimicrobial activity against resistant strains like MRSA .

Q & A

Q. What are the established synthetic routes for 5-methyl-1-propyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step reactions, including cyclocondensation, sulfonylation, and alkylation. For example:

  • Cyclocondensation: Reacting hydrazine derivatives with β-keto esters or acrylates under reflux conditions (ethanol or methanol, 9–13 hours) to form the pyrazole core .
  • Sulfonylation: Introducing the sulfonamide group using sulfonyl chlorides in the presence of a base (e.g., K₂CO₃ or pyridine) to deprotonate intermediates and stabilize reactive species .
  • Alkylation: Propyl groups can be added via nucleophilic substitution (e.g., using 1-bromopropane) under reflux in aprotic solvents like acetone .

Key Variables:

  • Catalysts: Alkali metal carbonates (e.g., K₂CO₃) improve sulfonylation efficiency compared to halide salts (e.g., MgCl₂) by reducing side reactions .
  • Solvent Polarity: Polar solvents (e.g., ethanol) enhance cyclocondensation yields (77–89%), while aprotic solvents (e.g., acetone) favor alkylation .
  • Reaction Time: Extended durations (>12 hours) may degrade thermally unstable intermediates, reducing purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups such as sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and pyrazole C=N/C=C (1600–1650 cm⁻¹) .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl groups (δ 1.2–1.5 ppm) and propyl chain protons (δ 0.9–1.1 ppm for CH₃, δ 1.3–1.6 ppm for CH₂) .
    • ¹³C NMR: Pyrazole carbons (δ 140–160 ppm) and sulfonamide sulfur-bound carbons (δ 50–60 ppm) .
  • HPLC: Quantifies purity (>99% achievable with C18 columns and methanol/water gradients) and detects impurities from incomplete sulfonylation .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

Methodological Answer: DoE minimizes trial-and-error approaches by modeling variables (e.g., temperature, solvent ratio, catalyst loading) against outputs (yield, purity).

  • Central Composite Design (CCD): Tests interactions between variables (e.g., sulfonylation temperature vs. base concentration) to identify optimal conditions .
  • Response Surface Methodology (RSM): Predicts maxima for yield (e.g., 85–90% achievable at 70°C with 1.2 equiv. K₂CO₃) .
  • Contradiction Analysis: For example, higher temperatures accelerate sulfonylation but may degrade the pyrazole core. DoE resolves such trade-offs .

Q. What mechanistic insights explain contradictory bioactivity results in sulfonamide-containing pyrazoles?

Methodological Answer: Contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic effects) arise from:

  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃) enhance sulfonamide acidity, altering receptor binding .
  • Metabolic Stability: Propyl chains may reduce hepatic clearance compared to methyl analogs, extending half-life but increasing toxicity risks .
  • Experimental Models: Oral vs. intraperitoneal administration (as in ) impacts bioavailability and ulcerogenicity due to first-pass metabolism .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electrostatic potential maps to predict sulfonamide reactivity (e.g., nucleophilic attack at S=O) .
  • Molecular Docking: Screens derivatives against protein targets (e.g., cyclooxygenase for anti-inflammatory activity) to prioritize synthetic candidates .
  • MD Simulations: Evaluates binding stability (RMSD < 2 Å over 100 ns) and identifies critical residues for selectivity .

Q. What strategies address challenges in scaling up pyrazole-sulfonamide synthesis while maintaining reproducibility?

Methodological Answer:

  • Process Analytical Technology (PAT): Monitors reactions in real-time via inline FTIR or Raman spectroscopy to detect intermediates .
  • Membrane Separation: Nanofiltration removes unreacted sulfonyl chlorides and salts, improving purity (>99.5%) .
  • Flow Chemistry: Continuous reactors enhance heat/mass transfer, reducing batch-to-batch variability in alkylation steps .

Q. How do structural modifications (e.g., substituent variations) impact the physicochemical properties of this compound?

Methodological Answer:

  • LogP Studies: Adding hydrophobic groups (e.g., propyl) increases logP (from 1.2 to 2.8), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition temperatures >200°C for sulfonamides with alkyl chains, vs. 180°C for aryl analogs .
  • Solubility: Propyl derivatives exhibit pH-dependent solubility (e.g., 2.5 mg/mL at pH 7.4 vs. 12 mg/mL at pH 1.2) due to sulfonamide protonation .

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